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molecular formula C11H13FN2O4 B8369214 Ethyl 3-(3-fluoro-2-nitrophenylamino)propionate

Ethyl 3-(3-fluoro-2-nitrophenylamino)propionate

Cat. No. B8369214
M. Wt: 256.23 g/mol
InChI Key: IZRBXRPTAWFGNH-UHFFFAOYSA-N
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Patent
US09422292B2

Procedure details

A round bottomed flask was charged with ethyl 3-aminopropanoate hydrochloride (1 g, 6.51 mmol), 1,3-difluoro-2-nitrobenzene (1.036 g, 6.51 mmol), potassium carbonate (2.70 g, 19.53 mmol), and a stirbar. THF (35 mL, 0.2 M) was added, and the mixture was stirred at 100° C. overnight. The mixture was concentrated with celite and purified by silica gel chromatography (eluting with hexanes/ethyl acetate) to yield ethyl 3-(3-fluoro-2-nitrophenylamino)propionate as a yellow amorphous solid (1.473 g, 5.75 mmol, 88%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.036 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[F:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13](F)[C:12]=1[N+:18]([O-:20])=[O:19].C(=O)([O-])[O-].[K+].[K+]>C1COCC1>[F:10][C:11]1[C:12]([N+:18]([O-:20])=[O:19])=[C:13]([NH:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:14]=[CH:15][CH:16]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.NCCC(=O)OCC
Name
Quantity
1.036 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)[N+](=O)[O-]
Name
Quantity
2.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated with celite
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (eluting with hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C(=C(C=CC1)NCCC(=O)OCC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.75 mmol
AMOUNT: MASS 1.473 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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